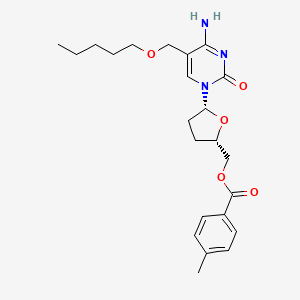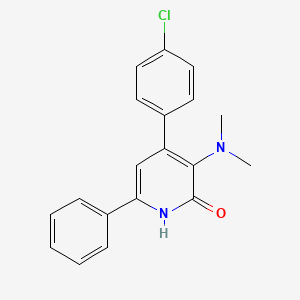
4-(4-Chlorophenyl)-3-(dimethylamino)-6-phenyl-2-pyridinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-3-(dimethylamino)-6-phenyl-2-pyridinol is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a dimethylamino group, and a phenyl group attached to a pyridinol core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3-(dimethylamino)-6-phenyl-2-pyridinol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the chlorophenyl and phenyl groups through electrophilic aromatic substitution reactions. The dimethylamino group is usually introduced via nucleophilic substitution.
-
Step 1: Formation of the Pyridine Ring
Reagents: Acetaldehyde, ammonia, and formaldehyde.
Conditions: Heated under reflux in the presence of a catalyst such as zinc chloride.
-
Step 2: Electrophilic Aromatic Substitution
Reagents: Chlorobenzene and bromobenzene.
Conditions: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
-
Step 3: Nucleophilic Substitution
Reagents: Dimethylamine.
Conditions: Carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, purification steps such as recrystallization and chromatography are employed to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorophenyl)-3-(dimethylamino)-6-phenyl-2-pyridinol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Halogen substitution reactions, particularly involving the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium iodide in acetone (Finkelstein reaction) for halogen exchange.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of iodinated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(4-Chlorophenyl)-3-(dimethylamino)-6-phenyl-2-pyridinol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting neurological pathways.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. For example, modifications to the dimethylamino group can lead to compounds with improved efficacy and reduced side effects in treating conditions such as depression and anxiety.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and high-performance materials.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)-3-(dimethylamino)-6-phenyl-2-pyridinol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Chlorophenyl)-3-(dimethylamino)-2-pyridinol
- 4-(4-Chlorophenyl)-3-(methylamino)-6-phenyl-2-pyridinol
- 4-(4-Bromophenyl)-3-(dimethylamino)-6-phenyl-2-pyridinol
Uniqueness
Compared to similar compounds, 4-(4-Chlorophenyl)-3-(dimethylamino)-6-phenyl-2-pyridinol is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
16607-19-5 |
|---|---|
Formule moléculaire |
C19H17ClN2O |
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-3-(dimethylamino)-6-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C19H17ClN2O/c1-22(2)18-16(13-8-10-15(20)11-9-13)12-17(21-19(18)23)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,21,23) |
Clé InChI |
JSWXIWMLGUHYJY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(NC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





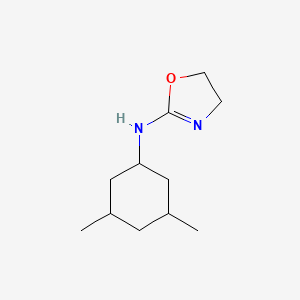
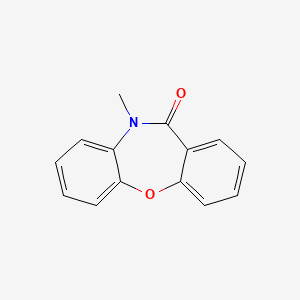

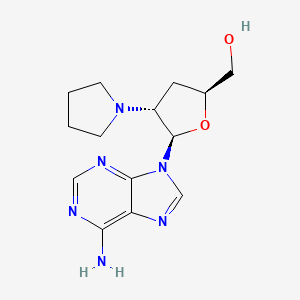
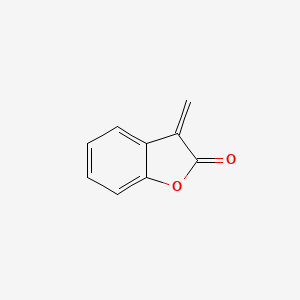

![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)
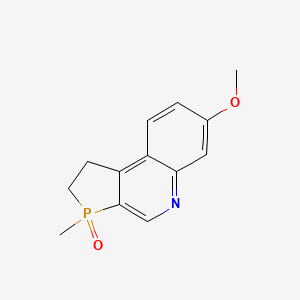
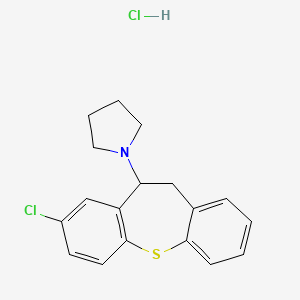
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793046.png)
